molecular formula C9H10N2O2 B174594 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one CAS No. 184159-08-8

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B174594
CAS No.: 184159-08-8
M. Wt: 178.19 g/mol
InChI Key: FAQSRBYRLPRXNK-UHFFFAOYSA-N
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Description

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure This particular compound is characterized by an amino group at the 6th position, an ethyl group at the 3rd position, and a carbonyl group at the 2nd position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-3-methyl-1,3-benzoxazol-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.

    6-amino-3-phenyl-1,3-benzoxazol-2(3H)-one: Contains a phenyl group instead of an ethyl group.

    6-amino-3-propyl-1,3-benzoxazol-2(3H)-one: Features a propyl group instead of an ethyl group.

Uniqueness

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This uniqueness can affect its solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

6-amino-3-ethyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQSRBYRLPRXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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